molecular formula C9H8N2O2 B1396537 7-Methoxy-1H-1,6-naphthyridin-4-one CAS No. 952138-18-0

7-Methoxy-1H-1,6-naphthyridin-4-one

Cat. No.: B1396537
CAS No.: 952138-18-0
M. Wt: 176.17 g/mol
InChI Key: PADPYHKTKLDHPP-UHFFFAOYSA-N
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Description

7-Methoxy-1H-1,6-naphthyridin-4-one, also known as MN, is a heterocyclic compound with potential applications in various fields. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.175 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,6-naphthyridines have been explored extensively . These include one-pot domino sequential reactions to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .

Scientific Research Applications

Multivalent Scaffold in Medicinal Chemistry

7-Methoxy-1H-1,6-naphthyridin-4-one is part of the 1,6-naphthyridine motif, a multivalent scaffold in medicinal chemistry. It has various bioactivities when substituted appropriately. For instance, incorporating a cyclic urea pharmacophore into this framework has led to the discovery of new classes of c-Met kinase inhibitors (Wang et al., 2013).

Methoxylation Studies

Methoxylation in the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one system (sampangine) shows regioselectivity can be influenced by reaction conditions, demonstrating the compound's versatile chemical properties (Zjawiony et al., 1997).

Synthesis and Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, including this compound, are part of a family of compounds known for their ligand properties for various receptors in the body. These structures have over 17,000 compounds, indicating a broad scope for biomedical applications (Oliveras et al., 2021).

Antitumor Activity

Compounds derived from this compound have been studied for their potential in cancer treatment. For example, 2-arylnaphthyridin-4-ones have shown promise as potent antitumor agents, particularly against tumorigenic cell lines (Liu et al., 2015).

Enzyme Inhibitory Activity

This compound has also been part of studies focusing on enzyme inhibition. For instance, hexahydro-1,6-naphthyridines synthesized from this compound were assayed for acetylcholinesterase (AChE) inhibitory activity, revealing potential uses in neurological disorders (Almansour et al., 2015).

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-1,6-naphthyridin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions. Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .

Cellular Effects

The effects of this compound on cells are multifaceted. It can induce apoptosis, a programmed cell death process, in cancer cells, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, this compound can intercalate into DNA, causing structural changes that affect replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound needs to be carefully determined to maximize its efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be excreted through the kidneys. The interaction of this compound with metabolic enzymes can affect its bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA . It may also be found in the cytoplasm, where it can modulate the activity of various enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, affecting its overall function and efficacy .

Properties

IUPAC Name

7-methoxy-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADPYHKTKLDHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=O)C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705263
Record name 7-Methoxy-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952138-18-0
Record name 7-Methoxy-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Bromo-7-methoxy-1H-[1,6]naphthyridin-4-one (12 g, 33.5 mmol) was dissolved in anhydrous methanol (240 mL) and 10% Dry Pd/C (2.4 g) was added carefully in portions. This was followed by portionwise addition of ammonium formate (24 g) which caused an exotherm. The reaction mixture was heated to reflux for 1 h. The reaction mixture was cooled to room temperature, filtered through Celite, and washed with hot methanol. The filtrate was concentrated and the residue purified by column chromatography on silica gel (230-400 mesh) eluting with ethyl acetate-methanol.
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12 g
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24 g
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2.4 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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